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Compound of Interest

Compound Name: PROTAC K-Ras Degrader-2

Cat. No.: B15612340 Get Quote

This technical guide provides a comprehensive overview of the structure, chemical properties,

and biological activity of PROTAC K-Ras Degrader-2, also known as LC-2. This document is

intended for researchers, scientists, and drug development professionals working in the fields

of oncology and targeted protein degradation.

Introduction
Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a frequently mutated oncogene in

human cancers, making it a critical target for therapeutic development. The G12C mutation is

one of the most common K-Ras alterations. PROTAC K-Ras Degrader-2 (LC-2) is a first-in-

class proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation

of the K-Ras G12C mutant protein. By hijacking the cell's natural protein disposal system, LC-2

offers a novel therapeutic modality to eliminate the oncogenic driver of tumor growth.[1]

Structure and Chemical Properties
LC-2 is a heterobifunctional molecule composed of three key components: a ligand that binds

to the K-Ras G12C protein, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a

linker that connects these two moieties. The K-Ras G12C ligand is derived from the covalent

inhibitor MRTX849.

Chemical Structure
The chemical structure of LC-2 is as follows:
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(Image of the chemical structure of LC-2 would be placed here if image generation were

supported)

Chemical Properties
A summary of the key chemical properties of LC-2 is provided in the table below.

Property Value Reference

Molecular Formula C₅₉H₇₁ClFN₁₁O₇S [1]

Molecular Weight 1132.78 g/mol [1]

CAS Number 2502156-03-6 [1]

Appearance White to off-white solid

Solubility Soluble in DMSO

Storage -20°C for long-term storage

Mechanism of Action
LC-2 functions by inducing the selective ubiquitination and subsequent proteasomal

degradation of the K-Ras G12C protein. This process involves the formation of a ternary

complex between K-Ras G12C, LC-2, and the VHL E3 ubiquitin ligase.
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Caption: Mechanism of Action of LC-2.

The formation of this ternary complex brings the E3 ligase in close proximity to K-Ras G12C,

facilitating the transfer of ubiquitin molecules to the target protein. The polyubiquitinated K-Ras

G12C is then recognized and degraded by the proteasome, leading to the suppression of

downstream signaling pathways, primarily the MAPK/ERK pathway.
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Biological Activity and Quantitative Data
LC-2 has demonstrated potent and selective degradation of K-Ras G12C in various cancer cell

lines.

In Vitro Degradation
The degradation efficiency of LC-2 is typically quantified by the DC₅₀ (concentration required

for 50% maximal degradation) and Dₘₐₓ (maximal degradation) values.

Cell Line
K-Ras G12C
Status

DC₅₀ (µM) Dₘₐₓ (%) Reference

NCI-H2030 Homozygous 0.59 ~80

MIA PaCa-2 Homozygous 0.32 ~75

SW1573 Homozygous 0.76 ~90

NCI-H23 Heterozygous 0.25 ~90

NCI-H358 Heterozygous 0.52 ~40

Inhibition of Cell Viability
The anti-proliferative activity of LC-2 is determined by its IC₅₀ value, the concentration at which

50% of cell growth is inhibited.

Cell Line IC₅₀ (µM) Reference

MIA PaCa-2

Not explicitly reported, but

downstream signaling is

suppressed.

NCI-H23

Not explicitly reported, but

downstream signaling is

suppressed.

Signaling Pathway Analysis
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LC-2-mediated degradation of K-Ras G12C leads to the downregulation of the MAPK/ERK

signaling cascade, a critical pathway for cell proliferation and survival.
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Caption: K-Ras Signaling Pathway and LC-2 Intervention.

Experimental Protocols
Detailed methodologies for key experiments are provided below.

Western Blotting for K-Ras G12C Degradation
This protocol is used to quantify the extent of K-Ras G12C degradation following treatment with

LC-2.
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Cell Culture & Treatment
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Caption: Western Blotting Experimental Workflow.
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Materials:

K-Ras G12C mutant cancer cell lines (e.g., NCI-H2030, MIA PaCa-2)

Cell culture medium and supplements

LC-2 (stock solution in DMSO)

RIPA buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

Primary antibody: anti-K-Ras

Loading control antibody: anti-GAPDH or anti-β-actin

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Procedure:

Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere

overnight.

Treatment: Treat cells with a serial dilution of LC-2 for 24 hours. Include a vehicle control

(DMSO).

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate on

an SDS-PAGE gel.

Transfer: Transfer the separated proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

Antibody Incubation: Incubate the membrane with the primary antibody (anti-K-Ras and

loading control) overnight at 4°C.

Washing: Wash the membrane three times with TBST.

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detection: Wash the membrane three times with TBST and detect the protein bands using an

ECL substrate and an imaging system.

Analysis: Quantify the band intensities using densitometry software and normalize the K-Ras

signal to the loading control.

Cell Viability Assay
This protocol is used to assess the effect of LC-2 on cancer cell proliferation.
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Caption: Cell Viability Assay Experimental Workflow.
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Materials:

K-Ras G12C mutant cancer cell lines

96-well clear bottom plates

LC-2 (stock solution in DMSO)

CellTiter-Glo® Luminescent Cell Viability Assay kit

Luminometer

Procedure:

Cell Seeding: Seed cells at an optimized density in 96-well plates.

Treatment: After 24 hours, treat the cells with a range of concentrations of LC-2.

Incubation: Incubate the plates for 72 hours.

Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

Measurement: Measure the luminescence using a plate reader.

Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and

determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion
PROTAC K-Ras Degrader-2 (LC-2) is a potent and selective degrader of the oncogenic K-Ras

G12C protein. Its ability to induce robust and sustained degradation of its target leads to the

suppression of downstream pro-proliferative signaling pathways. This technical guide provides

a comprehensive resource for researchers interested in the structure, function, and

experimental evaluation of this promising therapeutic agent. Further investigation into the in

vivo efficacy and safety profile of LC-2 and similar degraders is warranted to fully assess their

clinical potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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